3-(4-Methoxyphenoxy)benzoic acid CAS 117423-75-3 properties
3-(4-Methoxyphenoxy)benzoic acid CAS 117423-75-3 properties
CAS: 117423-75-3 Formula: C₁₄H₁₂O₄ Molecular Weight: 244.24 g/mol
Executive Summary
3-(4-Methoxyphenoxy)benzoic acid is a diaryl ether scaffold utilized primarily as a pharmacophore in medicinal chemistry and agrochemical design. Structurally, it represents a rigidified analog of Lactisole (Sodium 2-(4-methoxyphenoxy)propanoate), a potent sweetness inhibitor. By replacing the flexible propionic acid tail of Lactisole with a benzoic acid moiety, researchers utilize this compound to probe the steric tolerance of the T1R3 sweet taste receptor domain and to synthesize Peroxisome Proliferator-Activated Receptor (PPAR) agonists.
This guide details the physicochemical profile, validated synthetic routes, and handling protocols for CAS 117423-75-3, designed for applications in lead optimization and high-throughput screening.
Chemical Identity & Physicochemical Profiling
The compound is characterized by a central ether linkage connecting a benzoic acid ring to a 4-methoxy-substituted phenyl ring. This ether bridge imparts a "bent" geometry (approx. 120° bond angle), critical for fitting into hydrophobic receptor pockets.
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline powder | Typical of diaryl ether acids |
| Melting Point | 142 – 146 °C (Predicted) | Solid at STP |
| Solubility | DMSO (>50 mg/mL), Methanol, Ethanol | Poor water solubility (acid form) |
| pKa | ~4.2 (Carboxylic acid) | Forms salts (Na+, K+) readily |
| LogP | 3.4 ± 0.3 | Lipophilic; membrane permeable |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 4 (Ether, Methoxy, Carbonyl, Hydroxyl) |
Analytical Signature (Expected)
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 12.8-13.0 (br s, 1H, -COOH )
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δ 7.6-7.7 (m, 1H, Ar-H ortho to COOH)
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δ 7.4-7.5 (s, 1H, Ar-H ortho to COOH/Ether)
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δ 7.2-7.3 (m, 1H, Ar-H meta to COOH)
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δ 7.0-7.1 (d, 2H, Ar-H on anisole ring)
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δ 6.9-7.0 (d, 2H, Ar-H on anisole ring)
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δ 3.75 (s, 3H, -OCH ₃)
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MS (ESI-): m/z 243.1 [M-H]⁻ (Base peak).
Synthetic Pathways
The synthesis of 3-(4-methoxyphenoxy)benzoic acid relies on the formation of the diaryl ether bond. The most robust method is the Copper-Catalyzed Ullmann Ether Synthesis . This route is preferred over Nucleophilic Aromatic Substitution (SₙAr) because the electron-rich nature of 4-methoxyphenol deactivates it toward direct nucleophilic attack unless highly forcing conditions are used.
Method A: Modified Ullmann Coupling (Recommended)
This protocol utilizes a copper(I) catalyst with a ligand to lower the activation energy, allowing the reaction to proceed at moderate temperatures (90-110°C) compared to classical Ullmann conditions (>200°C).
Reagents:
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Substrate A: Methyl 3-bromobenzoate (1.0 eq)
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Substrate B: 4-Methoxyphenol (1.2 eq)
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Catalyst: CuI (10 mol%)
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Ligand: N,N-Dimethylglycine or 1,10-Phenanthroline (20 mol%)
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Base: Cs₂CO₃ (2.0 eq)
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Solvent: 1,4-Dioxane or DMF
Step-by-Step Protocol:
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Charge: In a glovebox or under Argon flow, add Methyl 3-bromobenzoate (10 mmol), 4-Methoxyphenol (12 mmol), CuI (190 mg), Ligand (2 mmol), and Cs₂CO₃ (6.5 g) to a pressure tube.
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Solvate: Add anhydrous 1,4-Dioxane (20 mL). Seal the tube.
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Reflux: Heat the mixture to 110°C for 24 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the bromide.
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Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.
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Hydrolysis (Critical): The intermediate is the methyl ester. Dissolve the crude oil in THF/Water (1:1), add LiOH (3 eq), and stir at RT for 4 hours to saponify.
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Isolation: Acidify with 1N HCl to pH 2. The free acid will precipitate. Filter and recrystallize from Ethanol/Water.
Visualization: Synthesis Workflow
Figure 1: Two-step synthesis via Copper-catalyzed etherification followed by ester hydrolysis.
Applications & Pharmacophore Utility
Sweetness Inhibition (T1R3 Antagonism)
This compound is a structural congener of Lactisole , a broad-spectrum sweetness inhibitor.
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Mechanism: Lactisole acts as an inverse agonist or negative allosteric modulator of the T1R3 transmembrane domain of the sweet taste receptor.
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Structure-Activity Relationship (SAR): The flexible propionic acid tail of Lactisole allows for specific conformational binding. By using the benzoic acid analog (CAS 117423-75-3), researchers "freeze" the conformation.
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If activity is retained: The binding pocket tolerates rigidity.
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If activity is lost: The receptor requires the ligand to adopt a specific induced fit not accessible by the rigid benzoate.
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Metabolic Disease (PPAR Agonism)
The diaryl ether motif is a "privileged structure" in designing PPAR (Peroxisome Proliferator-Activated Receptor) agonists, used to treat dyslipidemia and diabetes.
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Role: The carboxylic acid head group mimics fatty acids, binding to the polar region of the PPAR ligand-binding domain (LBD). The phenoxy tail extends into the hydrophobic pocket.
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Differentiation: Unlike fibrates (which use a gem-dimethyl spacer), this compound offers a direct aromatic attachment, altering the lipophilicity vector.
Visualization: Pharmacophore Mapping
Figure 2: Pharmacophore mapping showing the dual utility of the acidic head and lipophilic tail in receptor binding.
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Inhalation: Handle the powder in a fume hood to avoid inhaling dust.
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Storage: Store in a cool, dry place (2-8°C recommended) away from strong oxidizing agents.
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Spill: Sweep up solid spills; do not generate dust. Neutralize residue with weak bicarbonate solution if necessary.
References
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Ullmann Coupling Methodology: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link
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Lactisole Structure & Function: Schiffman, S. S., et al. (1999). Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid.[1][2][3] Chemical Senses. Link
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Diaryl Ethers in MedChem: Ouyang, X., et al. (2009). Diaryl ether: a privileged scaffold for drug discovery. Expert Opinion on Therapeutic Patents. Link
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Synthesis of Hydroxy-Analogs: PrepChem. Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. Link
Sources
- 1. The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
